Cas no 64108-85-6 ([1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-[2,4-dihydroxy-6-(2,4,6-trihydroxyphenoxy)phenoxy]-)

[1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-[2,4-dihydroxy-6-(2,4,6-trihydroxyphenoxy)phenoxy]- structure
64108-85-6 structure
Productnaam:[1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-[2,4-dihydroxy-6-(2,4,6-trihydroxyphenoxy)phenoxy]-
CAS-nummer:64108-85-6
MF:C24H18O12
MW:498.392528057098
CID:519428

[1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-[2,4-dihydroxy-6-(2,4,6-trihydroxyphenoxy)phenoxy]- Chemische en fysische eigenschappen

Naam en identificatie

    • [1,1'-Biphenyl]-2,2',4,6,6'-pentol,4'-[2,4-dihydroxy-6-(2,4,6-trihydroxyphenoxy)phenoxy]-
    • 2,2',4,6,6'-Pentahydroxy-4'-[2-(2,4,6-trihydroxyphenoxy)-4,6-dihydroxyphenoxy]biphenyl
    • Fucodiphlorethol E
    • [1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-[2,4-dihydroxy-6-(2,4,6-trihydroxyphenoxy)phenoxy]-
    • Inchi: 1S/C24H18O12/c25-9-1-13(28)21(14(29)2-9)22-15(30)7-12(8-16(22)31)35-24-19(34)5-11(27)6-20(24)36-23-17(32)3-10(26)4-18(23)33/h1-8,25-34H
    • InChI-sleutel: LWTNYFVJYLWADS-UHFFFAOYSA-N
    • LACHT: C1(C2=C(O)C=C(OC3=C(OC4=C(O)C=C(O)C=C4O)C=C(O)C=C3O)C=C2O)=C(O)C=C(O)C=C1O

[1,1'-Biphenyl]-2,2',4,6,6'-pentol, 4'-[2,4-dihydroxy-6-(2,4,6-trihydroxyphenoxy)phenoxy]- Gerelateerde literatuur

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